Lipophilicity: Ethyl Ester vs. Methyl/Butyl Analogs
The target compound exhibits a calculated partition coefficient (LogP) of 4.23, which is significantly different from the methyl ester analog (LogP ~3.47) and the butyl ester analog (LogP ~5.29) . This positions the ethyl ester as an intermediate lipophilicity option, crucial for optimizing pharmacokinetic properties in drug discovery .
Methyl ester: ~3.47
Butyl ester: ~5.29
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 4.23 |
| Comparator Or Baseline | Methyl ester analog (CAS 347332-01-8): LogP ~3.47; Butyl ester analog (CAS 347332-06-3): LogP ~5.29 |
| Quantified Difference | ~0.76 log unit more lipophilic than methyl ester; ~1.06 log unit less lipophilic than butyl ester |
| Conditions | Calculated property; methods vary by source |
Why This Matters
For researchers optimizing lead compounds, a ~1 log unit shift in LogP can drastically alter membrane permeability and metabolic stability, making the ethyl ester a distinct and intentional choice in SAR studies.
